OPC-21268 - 131631-89-5

OPC-21268

Catalog Number: EVT-277583
CAS Number: 131631-89-5
Molecular Formula: C26H31N3O4
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OPC-21268, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]

Mechanism of Action

OPC-21268 exerts its effects by competitively binding to the V1R, thereby preventing the endogenous ligand, arginine vasopressin (AVP), from binding and eliciting its biological effects. [] AVP, through the V1R, plays a role in vasoconstriction, cellular proliferation, and hypertrophy in various tissues, including vascular smooth muscle cells, hepatocytes, platelets, and mesangial cells. [, ]

The competitive antagonism of OPC-21268 has been demonstrated both in vitro and in vivo through binding kinetic studies. [, , , , , , ] Studies have shown that OPC-21268 selectively targets the V1R subtype, with minimal affinity for other vasopressin receptor subtypes (V1b, V2) or oxytocin receptors. [, , , , , ] This selectivity makes it a valuable tool for dissecting the specific contributions of V1R signaling in various physiological and pathological processes.

Applications

Hypertension: OPC-21268 has been used to study the contribution of AVP to the development and maintenance of hypertension in various animal models, including spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [, , , , ] These studies have yielded valuable insights into the complex interplay between the AVP system and other vasoactive systems in the regulation of blood pressure.

Heart Failure: OPC-21268 has been utilized to elucidate the role of AVP in the pathophysiology of heart failure. [, , ] Studies using animal models of heart failure have demonstrated that OPC-21268 can improve hemodynamics and renal function, suggesting a role for V1R signaling in the progression of heart failure.

Renal Function: Research has employed OPC-21268 to explore the involvement of AVP in various aspects of renal function, including renal vasodilation, sodium excretion, and glomerulosclerosis. [, , , , ] These studies have revealed the multifaceted actions of AVP in the kidney and highlighted the potential of V1R antagonists in modulating renal function.

Brain Edema: Studies have investigated the efficacy of OPC-21268 in ameliorating brain edema in animal models. [] Research suggests that OPC-21268 can reduce brain water content and swelling by antagonizing the V1R-mediated increase in brain capillary water permeability.

Ciliary Motility: OPC-21268 has been used to investigate the role of AVP in regulating ciliary motility in airway epithelial cells. [] Studies indicate that AVP stimulates ciliary motility via V1R signaling, and OPC-21268 can effectively block this effect.

Baroreceptor Reflex: OPC-21268 has been employed to explore the influence of AVP on baroreceptor reflex function. [, , ] Research suggests that AVP, acting through the V1R, can modulate baroreceptor reflex sensitivity in both normotensive and hypertensive animal models.

Future Directions
  • Diabetic nephropathy: Further research is needed to evaluate the long-term effects of OPC-21268 in preventing the development and progression of diabetic nephropathy, particularly in relation to its potential role in reducing albuminuria. []
  • Acute myocardial infarction: Further investigation is warranted to assess the effectiveness of different V1R antagonists, including OPC-21268, in attenuating myocardial injury following myocardial infarction in various animal models. []
  • Novel therapeutic applications: The development of new non-peptide, orally effective V1R antagonists, building on the foundation laid by OPC-21268, may lead to more targeted therapeutic interventions for various cardiovascular diseases. [, ]

Arginine Vasopressin (AVP)

Relevance: AVP is the endogenous ligand for the receptor that OPC-21268 antagonizes. Numerous studies in the provided papers investigate the effects of OPC-21268 in comparison to the effects of AVP, demonstrating its role as an antagonist. For example, OPC-21268 effectively inhibited AVP-induced vasoconstriction in rat and human models. [ [] , [], [] , [] ]

[deamino-cis1,D-Arg8]-vasopressin (dDAVP)

Relevance: dDAVP was used in a study to differentiate between V1 and V2 receptor-mediated effects in conscious dogs. The results showed that dDAVP, like OPC-21268, increased renal blood flow, suggesting a potential role of V2 receptors in this effect. [ [] ] This further supports the selectivity profile of OPC-21268 for V1 receptors.

[d(CH2)5,sarcosine7]arginine vasopressin

Relevance: This compound was used as a radioligand in binding studies to characterize the interaction of OPC-21268 with V1 receptors. [ [] ] Its use helped confirm the V1 receptor blocking activity of OPC-21268.

[3H]desGly-NH2(9)]d(CH2)5,D-Ile2,Ile4] AVP

Relevance: This compound was utilized as a radioligand in binding assays to investigate the selectivity profile of OPC-21268. The results demonstrated that OPC-21268 had minimal effect on the binding of this radioligand to V2 receptors, confirming its selectivity for V1 receptors. [ [] ]

[d(CH2)5Tyr(Me)AVP]

Relevance: This peptide antagonist was used in several studies in direct comparison to OPC-21268 to explore the distinct mechanisms of action of the two V1 antagonists. [ [], [] ] While both compounds blocked AVP-induced effects, their kinetics and reversibility profiles differed, suggesting different binding modes to the V1 receptor.

SR49059

Relevance: SR49059 was used as a comparative compound to OPC-21268 in binding and functional studies on human vascular smooth muscle cells. SR49059 showed significantly higher potency than OPC-21268 in inhibiting AVP binding and function in these cells, suggesting the potential existence of V1a receptor subtypes with different affinities for various antagonists. [ [] ] In another study, SR49059 exhibited higher potency than OPC-21268 in blocking AVP-induced human platelet aggregation. [ [] ]

OPC-31260

Relevance: OPC-31260 was frequently used alongside OPC-21268 in research to distinguish between V1- and V2-mediated effects of vasopressin. For example, in studies on the negative inotropic response to vasopressin, both OPC-21268 and OPC-31260 were shown to independently inhibit the response, suggesting involvement of both V1 and V2 receptors. [ [] ]

Phenylephrine

Relevance: Phenylephrine was used as a control in several studies to demonstrate the specificity of OPC-21268 for V1 receptors. For example, while OPC-21268 attenuated AVP-induced vasoconstriction, it did not affect the vasoconstriction induced by phenylephrine, confirming its selective action on the vasopressin system and not on other vasoactive pathways. [ [] ]

SSR149415

Relevance: SSR149415 was utilized in a study focusing on the role of vasopressin in insulin release from islet cells. In comparison to SR49059 and OPC-21268, which are primarily V1a antagonists, SSR149415 was the only one that effectively blocked AVP-induced insulin release. [ [] ] This difference in activity highlighted the involvement of V1b receptors in this particular physiological process.

[Phe2, Ile3, Orn8] vasopressin (PO-VT)

Relevance: PO-VT was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1b agonist and dDAVP (V2 agonist). [ [] ] The results, along with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

[deamino1, D-3-(pyridyl) Ala2-Arg8] vasopressin (DP-VP)

Relevance: DP-VP was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1a agonist and dDAVP (V2 agonist). [ [] ] The findings, in conjunction with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

Ramipril

Relevance: Ramipril was used in a study comparing the long-term effects of short-term ACE inhibition (ramipril) and V1A receptor blockade (OPC-21268) on the development of hypertension in SHR. [ [] ] Both treatments caused a sustained reduction in blood pressure, suggesting potential roles for both the renin-angiotensin and vasopressin systems in the development of hypertension.

Properties

CAS Number

131631-89-5

Product Name

1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone

IUPAC Name

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30)

InChI Key

KSNUCNRMDYJBKT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

1-(1-(4-(3-acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone
OPC 21268
OPC-21268

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.